![molecular formula C14H14F3NO B13199954 [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques. This involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Functionalization of the Quinoline Core: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Reduction to Methanol Derivative: The final step involves the reduction of the quinoline derivative to the methanol compound using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can lead to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology
Enzyme Inhibition: Exhibits inhibitory activity against various enzymes, making it a potential candidate for drug development.
Antibacterial Activity: Shows antibacterial properties, particularly against gram-positive bacteria.
Medicine
Antineoplastic Agents: Potential use in the development of anticancer drugs.
Antiviral Agents: Investigated for its activity against viral infections.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
Enhanced Biological Activity: The presence of the trifluoromethyl group significantly enhances the biological activity of the compound compared to non-fluorinated analogs.
Versatility in Applications: The compound’s unique properties make it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Propriétés
Formule moléculaire |
C14H14F3NO |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3 |
Clé InChI |
QRQKIWKLWXOEFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


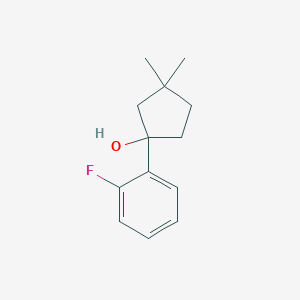
![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
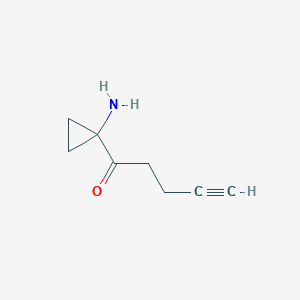
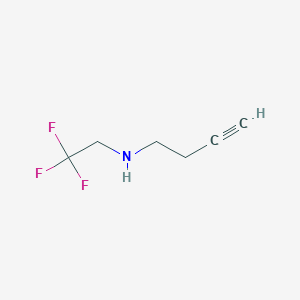
![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)
![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
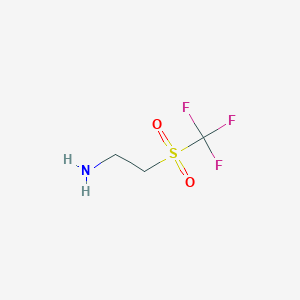
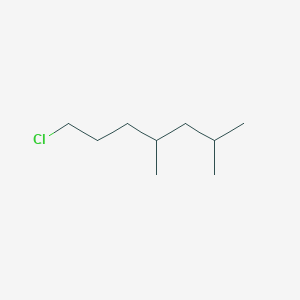
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
